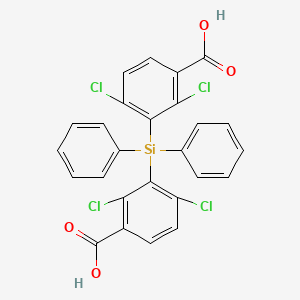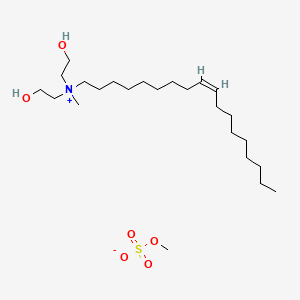
Bis(2-hydroxyethyl)methyloleylammonium methyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-hydroxyethyl)methyloleylammonium methyl sulphate: is a quaternary ammonium compound with the molecular formula C24H51NO6S and a molecular weight of 481.73 g/mol . It is commonly used in various industrial and scientific applications due to its surfactant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxyethyl)methyloleylammonium methyl sulphate typically involves the reaction of oleyl bromide with N-methyldiethanolamine in the presence of a suitable solvent like acetonitrile . The reaction is carried out at elevated temperatures, around 82°C , to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-hydroxyethyl)methyloleylammonium methyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted quaternary ammonium compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, bis(2-hydroxyethyl)methyloleylammonium methyl sulphate is used as a surfactant in various reactions and processes. Its ability to reduce surface tension makes it valuable in the formulation of emulsions and dispersions.
Biology: In biological research, this compound is used to study cell membrane interactions and protein solubilization. Its surfactant properties help in the extraction and purification of membrane proteins.
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to form micelles and vesicles can be utilized to encapsulate and deliver therapeutic agents.
Industry: Industrially, this compound is used in the formulation of personal care products, detergents, and cleaning agents. Its surfactant properties enhance the cleaning efficiency and stability of these products.
Mécanisme D'action
The mechanism of action of bis(2-hydroxyethyl)methyloleylammonium methyl sulphate primarily involves its surfactant properties. The compound can self-assemble into micelles and vesicles in aqueous solutions, reducing surface tension and facilitating the solubilization of hydrophobic substances . The molecular targets include cell membranes and proteins, where it interacts through hydrophobic and electrostatic interactions .
Comparaison Avec Des Composés Similaires
- Bis(2-hydroxyethyl)methyloleylammonium chloride
- Oleyl bis(2-hydroxyethyl)methyl ammonium bromide
Comparison: Compared to bis(2-hydroxyethyl)methyloleylammonium chloride and oleyl bis(2-hydroxyethyl)methyl ammonium bromide, bis(2-hydroxyethyl)methyloleylammonium methyl sulphate has unique properties due to the presence of the methyl sulphate group. This group enhances its solubility in water and its ability to form stable micelles and vesicles . Additionally, the methyl sulphate group may impart different reactivity and interaction profiles compared to chloride and bromide analogs .
Propriétés
Numéro CAS |
97692-57-4 |
|---|---|
Formule moléculaire |
C24H51NO6S |
Poids moléculaire |
481.7 g/mol |
Nom IUPAC |
bis(2-hydroxyethyl)-methyl-[(Z)-octadec-9-enyl]azanium;methyl sulfate |
InChI |
InChI=1S/C23H48NO2.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(2,20-22-25)21-23-26;1-5-6(2,3)4/h10-11,25-26H,3-9,12-23H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1/b11-10-; |
Clé InChI |
WJAAUKLVAAHXDQ-GMFCBQQYSA-M |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC[N+](C)(CCO)CCO.COS(=O)(=O)[O-] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC[N+](C)(CCO)CCO.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




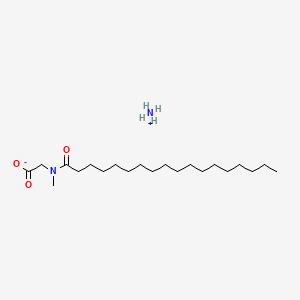
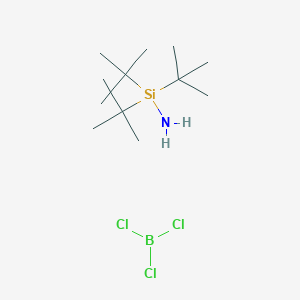
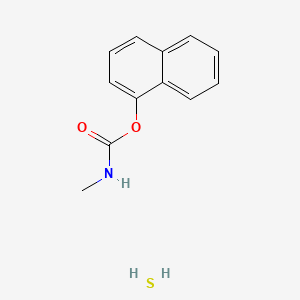
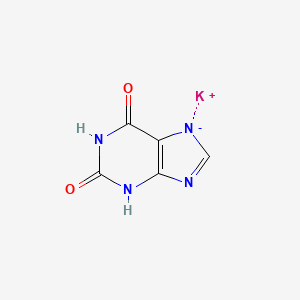

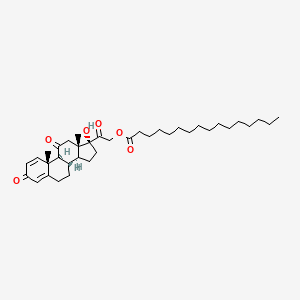



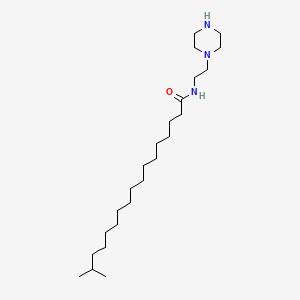
![[4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane](/img/structure/B12674100.png)
